

Understanding DGAT1 Inhibition with JTT-553: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis. Its role in lipid metabolism has positioned it as a significant therapeutic target for metabolic disorders, including obesity and type 2 diabetes. **JTT-553** is a potent and highly selective small molecule inhibitor of DGAT1. Preclinical studies have demonstrated its efficacy in reducing triglyceride synthesis, decreasing food intake, and promoting weight loss in animal models. This technical guide provides an in-depth overview of the core principles of DGAT1 inhibition by **JTT-553**, summarizing key preclinical data, outlining experimental methodologies, and visualizing the underlying biological pathways. While **JTT-553** entered Phase I clinical trials for obesity, these were discontinued, and detailed clinical data remains limited.

The Role of DGAT1 in Triglyceride Synthesis

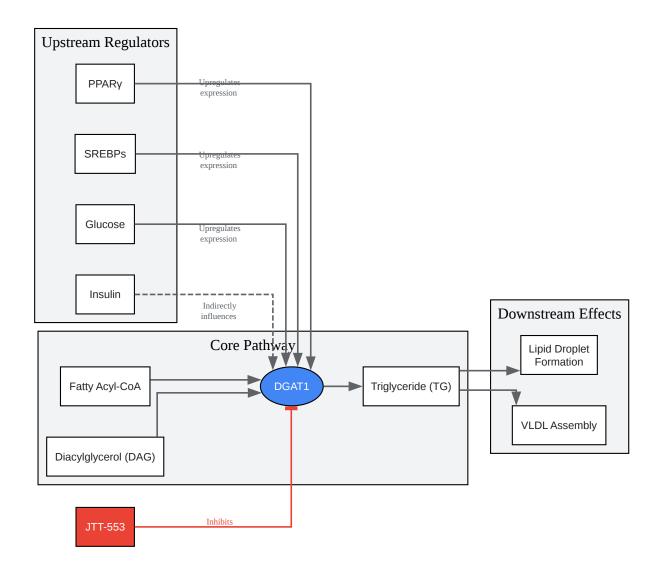
Diacylglycerol O-acyltransferase 1 (DGAT1) is an integral membrane protein located in the endoplasmic reticulum. It plays a central role in the terminal step of triglyceride biosynthesis by catalyzing the esterification of diacylglycerol (DAG) with a fatty acyl-CoA molecule.[1] This process is fundamental for the storage of excess fatty acids as triglycerides in lipid droplets within adipocytes and other tissues. The DGAT1-mediated pathway is a key component of the broader glycerolipid metabolism pathway.[2]



The expression and activity of DGAT1 are regulated by various factors, including transcription factors such as Peroxisome Proliferator-Activated Receptor gamma (PPARy) and Sterol Regulatory Element-Binding Proteins (SREBPs).[1] Additionally, cellular energy status, including glucose and insulin levels, influences DGAT1 expression and function.[3]

DGAT1 Signaling Pathway

The following diagram illustrates the central role of DGAT1 in triglyceride synthesis and its regulation.





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Figure 1: Simplified DGAT1 signaling pathway and the inhibitory action of JTT-553.

JTT-553: A Potent and Selective DGAT1 Inhibitor

JTT-553 is a novel, orally active small molecule inhibitor of DGAT1.[3] Its high potency and selectivity are key attributes that have been characterized in preclinical studies.

Data Presentation: In Vitro Potency and Selectivity

Compound	Target	IC50 (nM)	Selectivity vs. DGAT2	Selectivity vs. ACAT1
JTT-553	Human DGAT1	2.38	>4200-fold	>4200-fold

ACAT1: Acyl-CoA: cholesterol acyltransferase 1

Experimental Protocols: In Vitro Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **JTT-553** against human DGAT1, DGAT2, and ACAT1.

Methodology:

- Enzyme Source: Microsomal fractions containing human DGAT1, DGAT2, or ACAT1 were prepared from cell lines overexpressing the respective enzymes.
- Substrate: A radiolabeled substrate, such as [14C]-oleoyl-CoA, was used to measure enzyme activity.[4]
- Assay Conditions: The assay was performed in a buffer system optimal for each enzyme's activity.
- Incubation: Various concentrations of **JTT-553** were pre-incubated with the enzyme source. The reaction was initiated by the addition of the radiolabeled substrate and the appropriate co-substrate (e.g., diacylglycerol for DGAT assays).

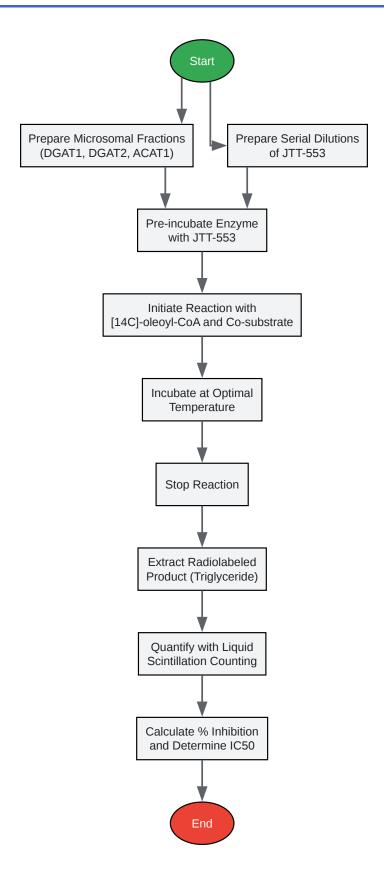






- Quantification: After a defined incubation period, the reaction was stopped, and the radiolabeled product (triglyceride) was extracted and quantified using liquid scintillation counting.
- Data Analysis: The percentage of inhibition at each JTT-553 concentration was calculated relative to a vehicle control. The IC50 value was determined by fitting the data to a fourparameter logistic equation.





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- To cite this document: BenchChem. [Understanding DGAT1 Inhibition with JTT-553: A
 Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b1247504#understanding-dgat1-inhibition-with-jtt-553]

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